Menthyl isovalerate

Catalog No.
S564030
CAS No.
16409-46-4
M.F
C15H28O2
M. Wt
240.38 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Menthyl isovalerate

CAS Number

16409-46-4

Product Name

Menthyl isovalerate

IUPAC Name

[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] 3-methylbutanoate

Molecular Formula

C15H28O2

Molecular Weight

240.38 g/mol

InChI

InChI=1S/C15H28O2/c1-10(2)8-15(16)17-14-9-12(5)6-7-13(14)11(3)4/h10-14H,6-9H2,1-5H3/t12-,13+,14-/m1/s1

InChI Key

VYQSSWZYPCCBRN-HZSPNIEDSA-N

SMILES

Array

solubility

insoluble in water
1 ml in 10 ml 80% alcohol (in ethanol)
Practically insoluble to insoluble in water
Soluble (in ethanol)

Synonyms

3-p-menthyl isovalerate, Validol, Validol, (1alpha,2beta,5alpha)-isomer, Validol, (1R-(1alpha,2beta,5alpha))-isomer

Canonical SMILES

CCC(C)C(=O)OC1CC(CCC1C(C)C)C

The exact mass of the compound Menthyl isovalerate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as insoluble in water1 ml in 10 ml 80% alcohol (in ethanol). Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Valerates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

Menthyl isovalerate is a lipophilic monoterpenoid ester formed by the condensation of L-menthol and isovaleric acid. In industrial and pharmaceutical procurement, it is primarily valued for its dual functionality as a sustained-release sensory cooling agent and a neuroactive pharmaceutical precursor . Unlike free menthol, it presents as a clear, high-boiling liquid (260-262 °C) that is practically insoluble in water but highly miscible in organic solvents and lipid bases . Upon administration or topical application, it undergoes gradual enzymatic hydrolysis by carboxylesterases to release menthol and isovaleric acid, providing a prolonged pharmacokinetic and sensory profile [1]. This controlled release mechanism, combined with its ability to act as a positive allosteric modulator of GABA_A receptors and an agonist of TRPM8 channels, makes it a critical raw material in sublingual anxiolytics, long-wear cosmetics, and high-temperature flavor formulations .

Substituting menthyl isovalerate with its parent compound, L-menthol, or simpler esters like menthyl acetate, fundamentally compromises formulation stability and user experience. Free L-menthol is highly volatile (boiling point ~212 °C) and prone to rapid sublimation, leading to flash-off during high-temperature manufacturing and an overwhelmingly harsh, burning sensation on mucosal tissues at high concentrations[1]. Furthermore, free menthol lacks the specific systemic pharmacokinetic profile required for the sedative and vasodilatory effects seen in established pharmaceutical preparations like Validol [2]. Menthyl acetate, while more stable than free menthol, lacks the heavier molecular weight and specific steric bulk of the isovalerate moiety, resulting in a shorter substantivity and a distinctly different, sharper olfactory profile. Procurement teams must specify menthyl isovalerate when the end-product demands a sustained, non-irritating cooling effect, extended shelf-life in lipid matrices, or specific GABAergic neuroactive properties [1].

Thermal Stability and Formulation Substantivity

Menthyl isovalerate exhibits significantly higher thermal stability compared to standard cooling agents. With a boiling point of 260-262 °C, it vastly outperforms L-menthol (212 °C) in high-heat processing environments . In standard blotter substantivity tests, menthyl isovalerate demonstrates a retention time of up to 96 hours at 100% concentration, providing a highly stable, slow-release matrix that prevents the rapid flash-off characteristic of free monoterpenes [1].

Evidence DimensionBoiling point and evaporation substantivity
Target Compound DataBoiling point 260-262 °C; Substantivity up to 96 hours
Comparator Or BaselineL-Menthol (Boiling point ~212 °C; rapid sublimation)
Quantified Difference~48 °C higher boiling point; significantly extended retention time
ConditionsStandard atmospheric pressure (750 mmHg) and standard blotter evaporation assays

Enables the use of this cooling and flavoring agent in manufacturing processes requiring high heat, such as hard candy production or hot-pour cosmetics, without significant evaporative loss.

Mucosal and Dermal Irritation Thresholds

A primary limitation of free L-menthol in topical and mucosal applications is its narrow therapeutic window before inducing nociceptive pain or burning sensations. Menthyl isovalerate mitigates this through its esterified structure, which requires enzymatic cleavage for full TRPM8 activation. Toxicological evaluations demonstrate that menthyl isovalerate produces no irritation or sensitization in human subjects at a 1% formulation concentration [1]. This allows formulators to achieve a milder, prolonged cooling effect without the harsh, stinging feedback associated with equivalent molar concentrations of free menthol.

Evidence DimensionDermal/Mucosal Irritation at 1% concentration
Target Compound Data0% incidence of irritation or sensitization at 1% solution
Comparator Or BaselineL-Menthol (known to cause burning/erythema at similar or higher localized concentrations)
Quantified DifferenceElimination of acute sensory irritation at standard formulation levels
ConditionsHuman patch testing and sensory evaluation of 1% solutions

Crucial for the procurement of active ingredients in sensitive skincare, lip balms, and oral care products where sustained cooling must not cross the threshold into pain or irritation.

Synergistic Pharmacological Utility in Sublingual Preparations

Menthyl isovalerate is uniquely suited as the primary active pharmaceutical ingredient (API) in specific sublingual anxiolytic and reflex vasodilatory drugs. In standardized formulations (such as Validol), menthyl isovalerate is mixed with roughly 25% free menthol[1]. The free menthol provides immediate TRPM8-mediated reflex vasodilation in the oral mucosa, while the menthyl isovalerate is systemically absorbed to act as a positive allosteric modulator at GABA_A receptors, providing a mild sedative effect [1], [2]. Neither isovaleric acid (due to its prohibitive odor and acidity) nor free menthol alone can replicate this dual-action pharmacokinetic profile.

Evidence DimensionReceptor modulation and formulation role
Target Compound DataActs as a systemic GABA_A modulator and sustained-release TRPM8 agonist
Comparator Or BaselineFree L-menthol (primarily localized TRPM8 action; lacks sustained systemic GABAergic sedation on its own)
Quantified DifferenceProvides the necessary systemic anxiolytic component in 75/25 ester/menthol mixtures
ConditionsSublingual administration in pharmaceutical preparations

Validates the compound as a non-substitutable API for manufacturers producing reflex vasodilators and mild anxiolytics in Eastern European and international markets.

High-Temperature Processed Confectionery and Flavorings

Because of its high boiling point (260-262 °C), menthyl isovalerate is the preferred mint/cooling ester for hard candies, baked goods, and extruded products where free menthol would evaporate during the heating phase. It imparts a sweet, woody, and fruity-mint profile that survives thermal processing [1].

Sublingual Anxiolytics and Reflex Vasodilators

Menthyl isovalerate is the indispensable core ingredient in Validol-type pharmaceutical preparations. By combining the compound with 25% free menthol, manufacturers create a sublingual drop or tablet that leverages the ester for systemic GABAergic sedation and the free alcohol for immediate mucosal TRPM8 activation[2].

Long-Wear, Low-Irritation Cosmetic Topicals

In lip balms, anti-itch creams, and sensitive-skin lotions, menthyl isovalerate provides a sustained, mild cooling effect driven by slow enzymatic hydrolysis on the skin. This prevents the initial burning sensation associated with free menthol while ensuring the cooling sensation lasts significantly longer, supported by its 96-hour substantivity profile [1].

Physical Description

clear, colourless to pale yellowish oily liquid with a sweet herbaceous odour
Colourless liquid; Sweet herbaceous aroma

XLogP3

4.9

Hydrogen Bond Acceptor Count

2

Exact Mass

240.208930132 Da

Monoisotopic Mass

240.208930132 Da

Boiling Point

260.00 to 262.00 °C. @ 750.00 mm Hg

Heavy Atom Count

17

Density

0.900-0.910
0.903-0.911

UNII

E6QE751102
P5M0O284O6

GHS Hazard Statements

Aggregated GHS information provided by 179 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 141 of 179 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 38 of 179 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

53004-93-6

Wikipedia

Menthyl_isovalerate

Use Classification

Fragrance Ingredients
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

Butanoic acid, 3-methyl-, (1R,2S,5R)-5-methyl-2-(1-methylethyl)cyclohexyl ester, rel-: INACTIVE
Butanoic acid, 3-methyl-, (1R,2S,5R)-5-methyl-2-(1-methylethyl)cyclohexyl ester: INACTIVE

Dates

Last modified: 08-15-2023

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